3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
CAS No.: 2092797-68-5
Cat. No.: VC3188843
Molecular Formula: C9H11N3OS
Molecular Weight: 209.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092797-68-5 |
|---|---|
| Molecular Formula | C9H11N3OS |
| Molecular Weight | 209.27 g/mol |
| IUPAC Name | 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C9H11N3OS/c1-6-11-8-7(2-5-14-8)9(13)12(6)4-3-10/h2,5H,3-4,10H2,1H3 |
| Standard InChI Key | JETBPQUAEQKGGK-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=CS2)C(=O)N1CCN |
| Canonical SMILES | CC1=NC2=C(C=CS2)C(=O)N1CCN |
Introduction
Chemical Structure and Properties
Structural Features
The molecular architecture of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one consists of several distinctive structural elements that contribute to its chemical properties and biological potential. The foundation of this compound is the thieno[2,3-d]pyrimidine scaffold, which represents a bicyclic heterocyclic system formed by the fusion of a thiophene ring with a pyrimidine ring. This fusion creates a planar, aromatic system that provides structural rigidity and stability to the molecule.
The compound contains several key structural features that define its identity and properties. The methyl substituent at the 2-position of the pyrimidine ring introduces steric effects and modifies the electronic distribution across the heterocyclic system. The aminoethyl side chain attached to the nitrogen at position 3 adds a basic functionality to the molecule, which can participate in hydrogen bonding and other intermolecular interactions. The carbonyl group at the 4-position forms part of the pyrimidinone structure and serves as a potential hydrogen bond acceptor in biological systems.
Physical and Chemical Properties
The physical and chemical properties of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one determine its behavior in various chemical and biological systems. These properties are crucial for understanding its potential applications in medicinal chemistry and drug development.
Table 1: Physical and Chemical Properties of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
| Property | Value/Description |
|---|---|
| Molecular Formula | C9H11N3OS |
| Molecular Weight | 209.27 g/mol |
| Appearance | Not specified in literature (likely a crystalline solid) |
| Solubility | Expected to be soluble in polar organic solvents (DMF, DMSO) |
| Water Solubility | Limited due to heterocyclic core structure |
| LogP | Not specified (estimated to be moderately lipophilic) |
| pKa | Not specified (amine group likely has pKa ~9-10) |
| Melting Point | Not reported in available literature |
The compound possesses several functional groups that contribute to its chemical reactivity profile. The primary amine group on the aminoethyl side chain can participate in nucleophilic substitution reactions, form amide bonds, and undergo protonation in acidic environments. The carbonyl group at the 4-position, while part of an amide-like structure, may still participate in typical carbonyl reactions, albeit with altered reactivity due to conjugation with the heterocyclic system.
Biological Activity and Pharmacological Properties
Structure-Activity Relationships
The structural features of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one contribute to its potential biological activities through specific interactions with target proteins. Understanding these structure-activity relationships (SAR) is essential for predicting biological properties and guiding the development of more potent or selective analogs.
The thieno[2,3-d]pyrimidine core provides a rigid, planar scaffold that can engage in π-stacking interactions with aromatic amino acid residues in protein binding sites. This core structure is common to many biologically active compounds and is often considered a "privileged scaffold" in medicinal chemistry due to its presence in various pharmaceutical agents.
The methyl group at the 2-position influences the electronic distribution within the pyrimidine ring and can participate in hydrophobic interactions with lipophilic pockets in target proteins. Small alkyl substituents at this position are often associated with enhanced binding affinity in thieno[2,3-d]pyrimidine derivatives.
The aminoethyl side chain at the 3-position introduces flexibility and a basic center that can form hydrogen bonds and salt bridges with acidic residues in target proteins. The two-carbon spacer between the pyrimidine nitrogen and the primary amine provides optimal distance for these interactions in many protein binding sites.
Compounds with the thieno[2,3-d]pyrimidine-4-one scaffold have demonstrated the ability to induce cell-cycle arrest in the G2/M phase and promote apoptosis through the activation of caspases. For example, related compounds have shown the ability to increase the levels of caspases-3 and 9 by 11.8- and 50.3-fold, respectively. This suggests that the thieno[2,3-d]pyrimidine-4-one structure may interact with cellular pathways involved in cell cycle regulation and programmed cell death.
| Therapeutic Area | Potential Target | Structural Basis | Potential Application |
|---|---|---|---|
| Oncology | DHFR | Thieno[2,3-d]pyrimidine-4-one scaffold | Antifolate cancer therapy |
| Oncology | Cell cycle regulatory pathways | Ability to induce G2/M arrest (in related compounds) | Antiproliferative agents |
| Endocrinology | Estrogen receptors | Thieno[2,3-d]pyrimidine core with specific substitution pattern | Hormone-dependent cancers, endometriosis |
| Immunology | Not specified | Heterocyclic structure common in immunomodulatory agents | Potential immunomodulatory applications |
Research Applications
Role in Medicinal Chemistry
3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one represents a valuable scaffold in medicinal chemistry research, with applications primarily in drug development. The compound's structural features make it particularly relevant for structure-based drug design and optimization studies.
The thieno[2,3-d]pyrimidine core provides a rigid framework that can be modified at multiple positions to tune biological activity and selectivity. This makes 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one a suitable starting point for the development of focused compound libraries through systematic structural variations.
In lead optimization processes, the compound offers several sites for modification: the thiophene ring can accommodate substituents to explore structure-activity relationships; the methyl group at the 2-position can be replaced with other alkyl or functional groups; and the aminoethyl side chain can be modified in terms of length, substitution pattern, or terminal functional group.
The presence of multiple functional groups in the molecule also allows for the development of prodrugs or conjugates with targeting moieties. For instance, the primary amine in the aminoethyl chain could be used to attach solubilizing groups, PEG chains, or specific targeting ligands to enhance pharmacokinetic properties or tissue selectivity.
As a research tool, 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one can serve as a probe for investigating the binding requirements of potential targets, particularly those where related thieno[2,3-d]pyrimidine derivatives have shown activity. This includes estrogen receptors and DHFR, as mentioned in the available search results.
Synthetic Intermediates and Derivatives
The structural features of 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one make it both a potential synthetic target and a starting point for the preparation of more complex derivatives. The compound contains several reactive sites that can be exploited for further functionalization.
The primary amine group in the aminoethyl side chain represents a versatile handle for derivatization. It can undergo various reactions including acylation, reductive amination, sulfonylation, and conjugation with carboxylic acids or activated esters. These transformations could be used to introduce additional functional groups, increase molecular complexity, or improve pharmacokinetic properties.
The thiophene ring in the thieno[2,3-d]pyrimidine core is susceptible to electrophilic aromatic substitution reactions. Based on the reactivity patterns observed in related compounds, bromination of the thiophene ring might proceed at the 6-position, providing access to halogenated derivatives that could serve as intermediates for cross-coupling reactions.
The compound could also serve as an intermediate in the synthesis of more complex heterocyclic systems. For instance, further annulation reactions involving the thiophene ring or the pyrimidine moiety could lead to tricyclic or tetracyclic derivatives with potentially enhanced binding properties to specific targets.
In analytical chemistry, the compound could serve as a reference standard for method development and validation, particularly for techniques such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS) when analyzing complex mixtures that might contain this or related compounds.
For structural biology studies focusing on protein-ligand interactions, 3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one could serve as a reference compound for binding assays, especially if it demonstrates affinity for specific targets of interest. Its well-defined structure makes it suitable for establishing structure-activity relationships when compared with structural analogs.
In medicinal chemistry research, the compound could function as a positive control in biological assays where thieno[2,3-d]pyrimidine derivatives have shown activity. This would provide a reference point for comparing the potency and selectivity of newly synthesized analogs.
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